![molecular formula C23H22N4O3S2 B2494290 N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide CAS No. 1203352-70-8](/img/structure/B2494290.png)
N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide
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Overview
Description
The compound belongs to a class of chemicals that often exhibit significant biological activity, due to the presence of furan, pyridazine, thiazole, and acetamide moieties. These structures are frequently investigated in medicinal chemistry for their potential therapeutic effects.
Synthesis Analysis
Synthesis of compounds with complex moieties like furan, pyridazine, thiazole, and acetamide typically involves multi-step chemical reactions, starting from simple precursors. The process may include condensation reactions, cyclizations, and functional group transformations under controlled conditions to achieve the desired molecular architecture. Studies on similar compounds demonstrate the use of NMR, IR, and single-crystal X-ray diffraction for structural characterization (Hu Jingqian et al., 2016)1.
Molecular Structure Analysis
The molecular structure of such compounds is often characterized using spectroscopic techniques like NMR (nuclear magnetic resonance) and IR (infrared spectroscopy), complemented by single-crystal X-ray diffraction. These methods help in understanding the 3D arrangement of atoms within the molecule and the presence of specific functional groups.
Chemical Reactions and Properties
Compounds containing furan, pyridazine, and thiazole rings can participate in a variety of chemical reactions, including nucleophilic substitutions, electrophilic additions, and cycloadditions. Their reactivity is influenced by the electronic nature of the functional groups present. The chemical properties are pivotal for designing reactions leading to new compounds with potential biological applications.
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are crucial for determining the compound's suitability for further application in chemical and pharmaceutical fields. These properties are typically assessed through experimental measurements and help in guiding the formulation and storage conditions for the compound.
Chemical Properties Analysis
The chemical stability, reactivity towards different reagents, and the potential for undergoing specific transformations are central to understanding the compound's utility. These chemical properties are influenced by the compound's molecular structure and the electronic characteristics of its constituent moieties.
Scientific Research Applications
Synthesis and Biological Activity
Anticonvulsant Activities : A study on the synthesis and evaluation of alpha-acetamido-N-benzylacetamide derivatives, including furan and thiazol groups, demonstrated significant anticonvulsant properties, indicating potential application in seizure management. These compounds showed promising results in the maximal electroshock-induced seizure (MES) test in mice, with certain derivatives providing excellent protection against MES-induced seizures, comparable to phenytoin (Kohn et al., 1993).
Antimicrobial and Anticancer Activities : Research on thiazolyl and thiadiazolyl derivatives of substituted furan and pyrrole indicated promising antimicrobial activities. These compounds underwent various synthesis routes, with some showing significant effects against bacterial strains (Hassan, 2007). Additionally, 5-methyl-4-phenyl thiazole derivatives were synthesized and evaluated as anticancer agents, revealing potential in inhibiting tumor growth, particularly against human lung adenocarcinoma cells (Evren et al., 2019).
Anti-Diabetic Agents : A novel series of bi-heterocyclic compounds, including thiazole and oxadiazol derivatives, were synthesized and showed potent inhibitory activity against α-glucosidase enzyme, highlighting their potential as anti-diabetic agents (Abbasi et al., 2020).
Computational and Structural Analysis
- Theoretical Studies and Molecular Docking : Theoretical investigations and molecular docking studies have been applied to similar compounds to understand their reactivity, binding affinities, and potential as drugs. For example, antimalarial sulfonamides were explored for their utility against COVID-19 through computational calculations and molecular docking, providing insights into their reactivity and interaction with biological targets (Fahim & Ismael, 2021).
Mechanism of Action
Furan derivatives
Furan is a heterocyclic organic compound consisting of a five-membered aromatic ring with four carbon atoms and one oxygen. Compounds containing a furan ring have diverse biological activities. For instance, some furan derivatives have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Thiazole derivatives
Thiazole is a heterocyclic compound that consists of a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom. Thiazole derivatives have been found to possess various biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
properties
IUPAC Name |
N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]-2-[2-[(4-methylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3S2/c1-16-4-6-17(7-5-16)14-31-23-25-18(15-32-23)13-21(28)24-10-11-27-22(29)9-8-19(26-27)20-3-2-12-30-20/h2-9,12,15H,10-11,13-14H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOGAJNJSUJSHKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC(=CS2)CC(=O)NCCN3C(=O)C=CC(=N3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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